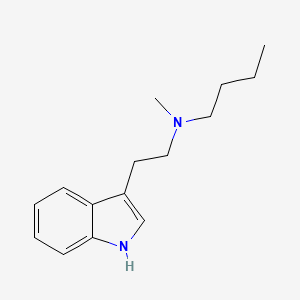
Methylbutyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbutyltryptamine, also known as N-methyl-N-butyltryptamine, is a lesser-known psychedelic compound belonging to the tryptamine family. It was first synthesized by Alexander Shulgin and is documented in his book “Tryptamines I Have Known and Loved” (TiHKAL). The compound is known for producing a heavy body load with dehydration and visuals similar to those of dimethyltryptamine (DMT). The minimum dosage is listed as 250-400 mg, with effects lasting 4-6 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbutyltryptamine can be synthesized through various synthetic routes. One common method involves the alkylation of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. similar tryptamines are often produced using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methylbutyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: Various substituted tryptamines depending on the reagents used.
Scientific Research Applications
Methylbutyltryptamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of tryptamines.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders.
Industry: Utilized in the synthesis of other tryptamine derivatives for pharmaceutical research.
Mechanism of Action
The mechanism of action of methylbutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered states of consciousness and perception, similar to other psychedelic tryptamines. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Methylbutyltryptamine is similar to other tryptamines such as dimethyltryptamine (DMT), diethyltryptamine (DET), and dibutyltryptamine (DBT). it is unique in its specific substitution pattern, which affects its potency and duration of action. Unlike DMT, which has a rapid onset and short duration, this compound has a longer duration of effects. Dibutyltryptamine, on the other hand, is less potent and has a different psychoactive profile .
List of Similar Compounds
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- Dibutyltryptamine (DBT)
- N-methyl-N-isopropyltryptamine (MiPT)
- N-methyl-N-ethyltryptamine (MET)
Properties
CAS No. |
848130-12-1 |
|---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 |
InChI Key |
PUEYINPKMCBJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















